

Preparation of Dichloro(dppp)nickel(II) Complex: Application Notes and Protocols

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Compound of Interest

Compound Name: Dppp

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Introduction

Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II), commonly abbreviated as $\text{NiCl}_2(\text{dppp})$, is a widely utilized air-stable organonickel complex in synthetic organic chemistry.^[1] Its primary application lies in its efficacy as a catalyst for a variety of cross-coupling reactions, including Suzuki-Miyaura, Kumada, and C-P bond formation reactions.^{[1][2]} The complex serves as a robust and cost-effective alternative to palladium-based catalysts. This document provides detailed protocols for the synthesis, characterization, and application of $\text{NiCl}_2(\text{dppp})$, along with relevant quantitative data to support its use in research and development.

Synthesis of Dichloro(dppp)nickel(II)

The most common laboratory preparation of $\text{NiCl}_2(\text{dppp})$ involves the direct reaction of nickel(II) chloride hexahydrate with 1,3-bis(diphenylphosphino)propane (**dppp**).^{[1][2]}

Experimental Protocol: Synthesis

Materials:

- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- 1,3-Bis(diphenylphosphino)propane (**dppp**)

- Anhydrous Ethanol or Isopropanol
- Dichloromethane
- Hexane
- Nitrogen or Argon gas supply
- Standard reflux apparatus and inert atmosphere glassware (Schlenk line)

Procedure:

- To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add equimolar amounts of nickel(II) chloride hexahydrate and 1,3-bis(diphenylphosphino)propane.
- Under a gentle flow of nitrogen or argon, add anhydrous ethanol (or isopropanol) to the flask.
- Heat the reaction mixture to reflux (approximately 78-80°C for ethanol/isopropanol) with vigorous stirring.[\[2\]](#)
- Maintain the reflux for 4-6 hours. During this time, a bright orange-red precipitate of $\text{NiCl}_2(\text{dppp})$ will form.[\[1\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.
- Collect the solid product by filtration under inert atmosphere.
- Wash the precipitate with small portions of cold ethanol followed by hexane to remove any unreacted starting materials and impurities.
- Dry the resulting orange-red crystalline powder under vacuum.

Purification (Recrystallization): For higher purity (>98%), the complex can be recrystallized.[\[2\]](#)

- Dissolve the crude product in a minimal amount of dichloromethane.
- Slowly add hexane until the solution becomes turbid.
- Allow the solution to stand, facilitating the slow precipitation of purified $\text{NiCl}_2(\text{dppp})$ crystals.

- Filter the crystals, wash with hexane, and dry under vacuum.

Characterization Data

Parameter	Expected Value
Appearance	Orange to red-orange powder
Molecular Formula	C ₂₇ H ₂₆ Cl ₂ NiP ₂
Molar Mass	542.05 g·mol ⁻¹
Melting Point	213 °C
IR Spectroscopy	$\nu(\text{Ni-Cl}) = 320 \text{ cm}^{-1}$; $\nu(\text{P-Ph}) = 1,090 \text{ cm}^{-1}$ [2]
Elemental Analysis	Calculated for C ₂₇ H ₂₆ Cl ₂ NiP ₂ : C 59.81%, H 4.83%; Found: C 59.75%, H 4.79% [2]

Application in Suzuki-Miyaura Cross-Coupling

NiCl₂(**dppp**) is an effective catalyst for the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl halides and arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Reaction

Materials:

- Aryl halide (e.g., 4-chloroanisole)
- Arylboronic acid (e.g., phenylboronic acid)
- NiCl₂(**dppp**) catalyst
- Base (e.g., K₃PO₄)
- Solvent (e.g., 1,4-dioxane or a recyclable PEG-400 system)
- Nitrogen or Argon gas supply
- Standard reaction glassware for inert atmosphere chemistry

Procedure:

- In a Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
- Add the NiCl₂(**dppp**) catalyst (typically 1-5 mol%).
- Evacuate and backfill the tube with nitrogen or argon three times.
- Add the degassed solvent via syringe.
- Place the reaction vessel in a preheated oil bath and stir at the desired temperature (e.g., 80-100°C) for the specified time (typically 12-24 hours).^[2]
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Performance in Suzuki-Miyaura Couplings

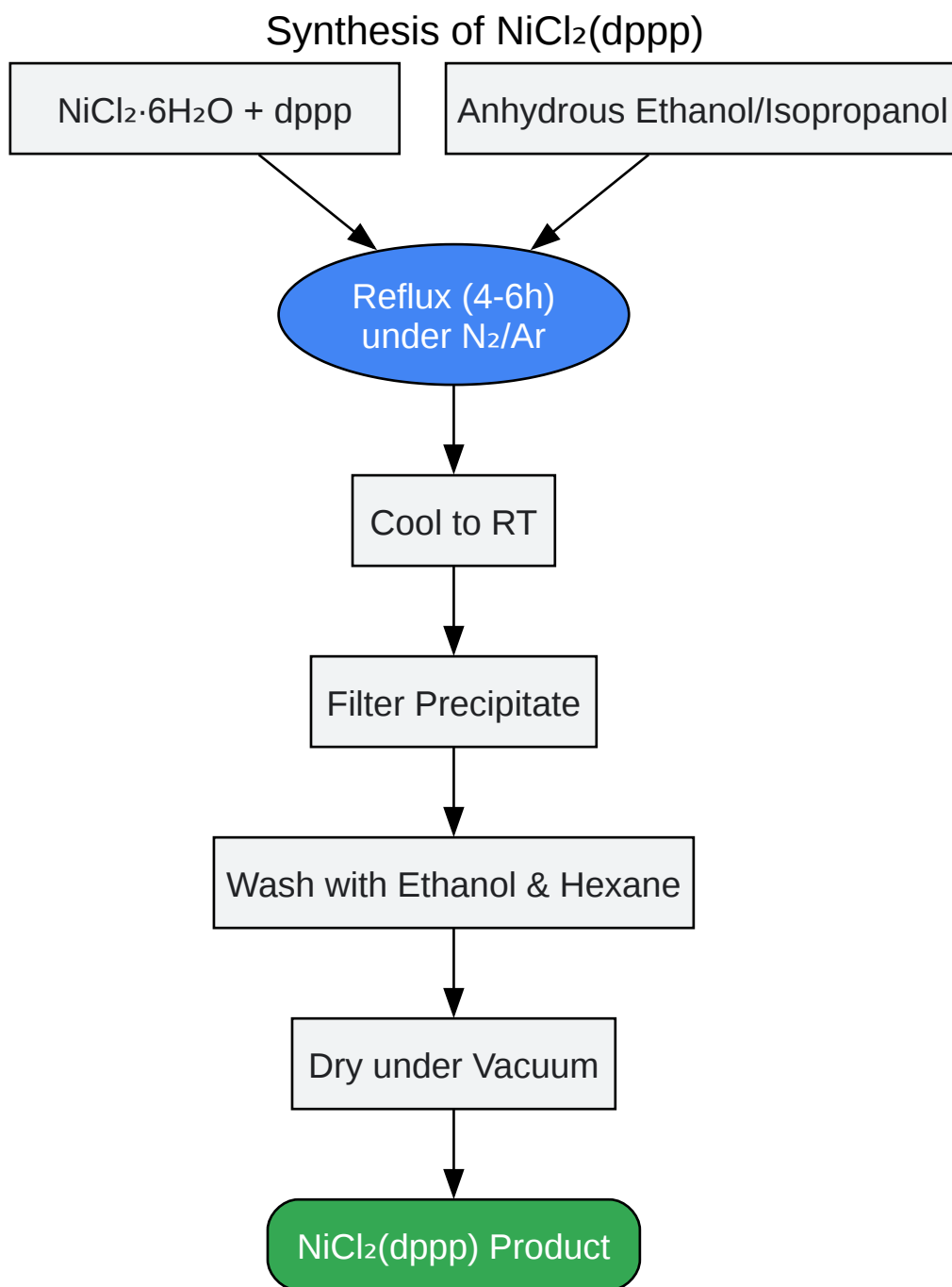
The following table summarizes the performance of a recyclable NiCl₂(**dppp**)/PEG-400 catalytic system for the coupling of various aryl chlorides with phenylboronic acid.

Aryl Chloride	Yield (%)
4-Chloroanisole	95
4-Chlorotoluene	92
Chlorobenzene	85
4-Chlorobenzonitrile	88
2-Chloropyridine	84

Conditions: Aryl chloride (1 mmol), phenylboronic acid (1.2 mmol), K_3PO_4 (2 mmol), $NiCl_2(dppp)$ (2 mol%), PEG-400 (3 mL), 100°C, 12h. The catalytic system was reported to be reusable up to six times with minimal loss of activity.

Visualized Workflows and Mechanisms

Synthesis Workflow

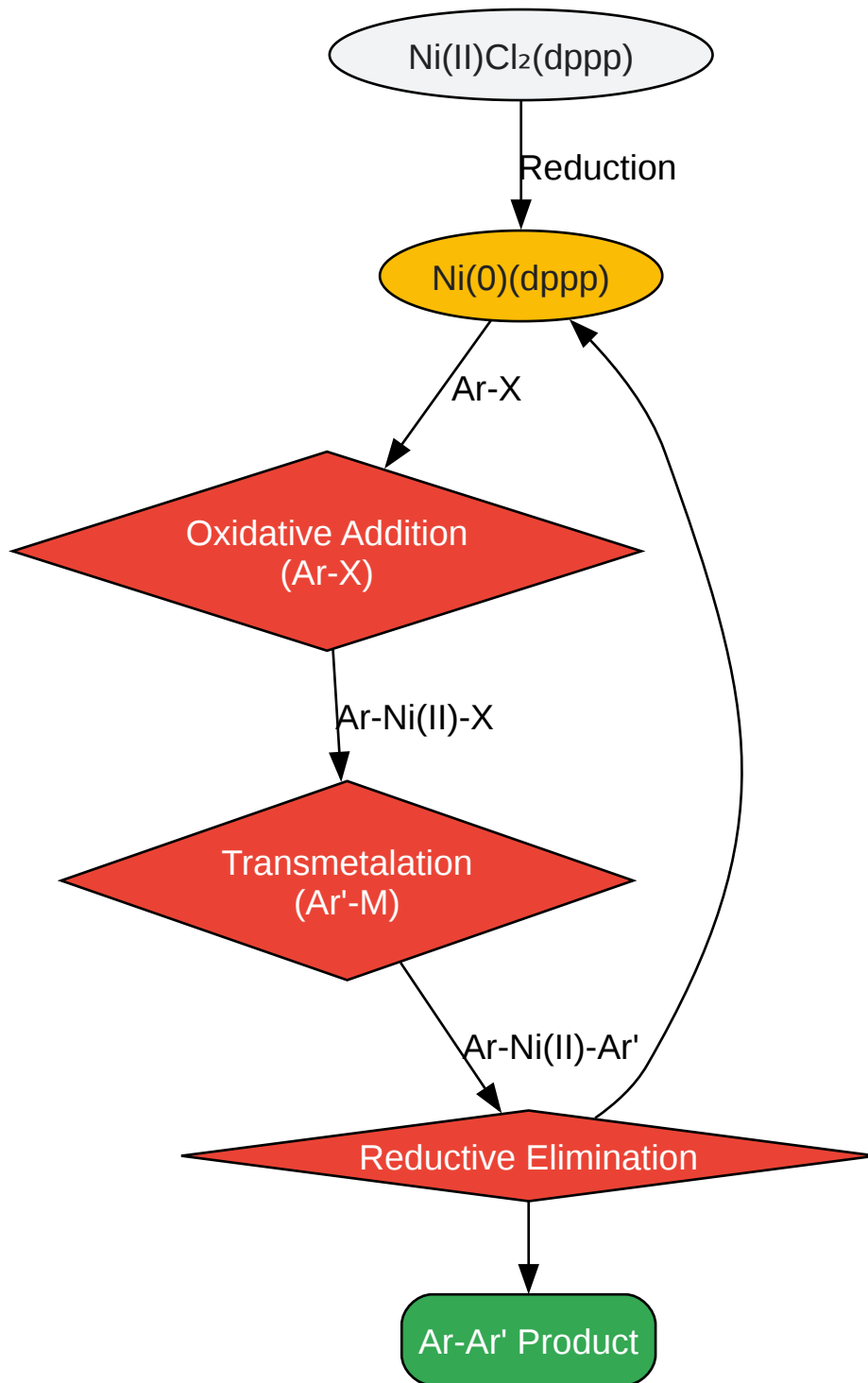


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Caption: Workflow for the synthesis of the $\text{NiCl}_2(\text{dppp})$ complex.

Catalytic Cycle for Cross-Coupling

Simplified Catalytic Cycle for Ni-Catalyzed Cross-Coupling

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Caption: A simplified catalytic cycle for Ni(**dppp**)-catalyzed reactions.

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References

- 1. Dichloro(1,3-bis(diphenylphosphino)propane)nickel - Wikipedia [en.wikipedia.org]
- 2. 1,3-Bis(diphenylphosphino)propane nickel(II) chloride | 15629-92-2 | Benchchem [benchchem.com]
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